4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused to substituted phenyl groups and a dihydroisoquinolinone core. Its molecular formula is C₂₇H₂₂N₄O₅ (inferred from structural analogs in ), with a molecular weight of approximately 482.5 g/mol. Key structural elements include:
- A 1,2,4-oxadiazole ring linked to a 4-ethoxy-3-methoxyphenyl substituent.
- A 1,2-dihydroisoquinolin-1-one scaffold substituted with a 4-methoxyphenyl group at position 2.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-4-34-23-14-9-17(15-24(23)33-3)25-28-26(35-29-25)22-16-30(18-10-12-19(32-2)13-11-18)27(31)21-8-6-5-7-20(21)22/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUBNOCUYYLCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the isoquinoline core. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and various catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
2. Biology
- Bioactive Compound : Investigated for its potential antimicrobial and anticancer properties. The oxadiazole moiety is known for its ability to inhibit various enzymes and receptors, which can influence cellular pathways related to proliferation and apoptosis.
3. Medicine
- Therapeutic Effects : Explored for its potential therapeutic effects in targeting specific enzymes or receptors involved in cancer progression. The compound may inhibit telomerase, histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II, all of which play critical roles in cancer cell biology.
Research indicates that derivatives of the oxadiazole class exhibit significant anticancer activity. For instance:
- Cell Line Studies : Certain oxadiazole derivatives have shown the ability to inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM . This suggests that the compound may share similar mechanisms due to its structural features.
Anticancer Studies
A study involving the synthesis of various oxadiazole derivatives demonstrated significant anticancer properties against multiple cancer cell lines. The structure–activity relationship indicated that modifications on the phenyl rings could enhance biological activity .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds showed that several derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was correlated with increased efficacy .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs in terms of structural features, physicochemical properties, and reported biological activities:
Key Structural and Functional Differences
Core Heterocycles: The target compound’s dihydroisoquinolinone scaffold differs from the quinolinone () and phthalazinone () cores in analogs, impacting aromatic stacking and solubility. Replacement of the oxadiazole ring with triazole () or triazolone () alters hydrogen-bonding capacity and metabolic stability.
Substituent Effects :
- The 4-ethoxy-3-methoxyphenyl group in the target compound enhances steric bulk and lipophilicity (logP ~4.0 inferred from ) compared to simpler methoxyphenyl substituents in analogs.
- Methyl or phenyl groups at specific positions (e.g., 6-methyl in ) modulate electronic properties and bioavailability.
Biological Activity: Triazole-containing analogs () exhibit antifungal and antibiotic activities, likely due to inhibition of cytochrome P450 or membrane disruption. Oxadiazole-phthalazinone hybrids () are unexplored in bioassays but may target enzymes like poly(ADP-ribose) polymerase (PARP) due to structural resemblance to known inhibitors.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be ~4.0 (similar to ’s analog), indicating moderate membrane permeability.
- Hydrogen Bonding : The oxadiazole and carbonyl groups provide 7 hydrogen-bond acceptors (similar to ), favoring interactions with polar enzyme active sites.
- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or cyclization reactions, suggesting the target could be prepared using similar protocols.
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that incorporates multiple functional groups, including an oxadiazole ring and an isoquinolinone core. This structural diversity suggests potential for various biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound can be represented with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O4 |
| Molecular Weight | 448.49 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.54 Ų |
| InChI Key | XXXXXX (specific key) |
The presence of the 1,2,4-oxadiazole moiety is particularly significant as derivatives of this structure have been shown to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties .
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole scaffold has been associated with the inhibition of key enzymes involved in cancer progression, including:
- Telomerase
- Histone deacetylase (HDAC)
- Topoisomerase
These interactions can lead to modulation of cellular pathways that are critical for tumor growth and survival .
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics such as doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.65 | 10.38 |
| A549 | 0.76 | 5.51 |
| A375 | 1.47 | 0.79 |
These results suggest that the compound could serve as a lead for further development in cancer therapy.
Antimicrobial Activity
The oxadiazole derivatives have also been screened for antimicrobial properties. Compounds similar to the one have shown effectiveness against various bacterial strains, indicating a potential application in treating infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, derivatives of oxadiazole have been reported to possess:
- Anti-inflammatory properties
- Antidiabetic effects
- Anticonvulsant activity
These multifaceted biological activities underscore the versatility of the oxadiazole scaffold in drug design .
Case Studies
Recent studies focusing on the biological activities of oxadiazole derivatives have provided insights into their therapeutic potential:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against various cancer cell lines and found that modifications in substituents significantly affected their cytotoxicity profiles .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate binding interactions between oxadiazole derivatives and target proteins involved in cancer progression, providing a foundation for rational drug design .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Employ statistical Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical factors affecting yield and purity, while response surface methodology (RSM) refines optimal conditions . Computational pre-screening (e.g., density functional theory (DFT) for transition state analysis) can prioritize reaction pathways before lab validation .
Q. How can structural characterization be rigorously validated for this compound?
Combine X-ray crystallography (for definitive bond-length and angle measurements) with NMR spectroscopy (e.g., H, C, and 2D techniques like COSY/HSQC) to resolve stereochemical ambiguities. demonstrates the use of crystallography to confirm triazole derivatives’ configurations, which can be adapted for oxadiazole-isoquinolinone systems . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Q. What purification methods are most effective for isolating this compound from byproducts?
Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar byproducts. For challenging separations, recrystallization in mixed solvents (e.g., ethanol/water) improves purity. highlights the role of solvent polarity in isolating methoxy-substituted analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction pathways, transition states, and activation energies. emphasizes integrating computational reaction path searches with experimental validation to reduce trial-and-error cycles . Molecular dynamics (MD) simulations can further explore solvation effects and intermolecular interactions .
Q. What methodologies resolve contradictions in reported biological or physicochemical data for this compound?
Conduct meta-analysis of existing datasets to identify variables causing discrepancies (e.g., solvent purity, measurement techniques). For inconsistent bioactivity results, use dose-response assays with standardized cell lines and controls. ’s statistical frameworks for parameter optimization can isolate confounding factors .
Q. How can kinetic studies elucidate the compound’s mechanism of action in catalytic systems?
Perform stopped-flow spectroscopy or quench-flow experiments to monitor reaction intermediates in real-time. Isotopic labeling (e.g., O or H) combined with mass spectrometry tracks atom-specific pathways. ’s approach to tracking sulfonyl-triazole reactivity via intermediate trapping can be adapted .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
